1-benzyl-N-methylpyrazole-4-carboxamide

Description

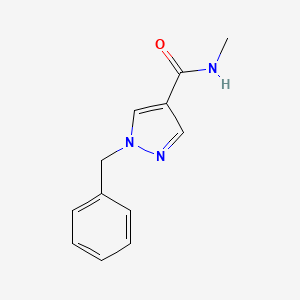

1-Benzyl-N-methylpyrazole-4-carboxamide is a pyrazole-derived compound featuring a benzyl group at the pyrazole ring’s 1-position and an N-methyl carboxamide moiety at the 4-position. Pyrazole carboxamides are widely explored in medicinal chemistry due to their ability to modulate biological targets, such as kinases and receptors, through hydrogen bonding and hydrophobic interactions . Its structural simplicity and modular substitution patterns make it a scaffold for optimizing pharmacokinetic properties like solubility and metabolic stability.

Properties

IUPAC Name |

1-benzyl-N-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-13-12(16)11-7-14-15(9-11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOYWWSNVKDDIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-benzyl-N-methylpyrazole-4-carboxamide and related pyrazole derivatives:

Structural and Functional Insights:

- Carboxamide vs.

- Substituent Effects: The chloro substituent in N-benzyl-4-chloro-1-methylpyrazole-5-carboxamide () introduces steric and electronic effects, which may enhance halogen bonding in protein interactions .

- Ring Modifications : Dihydropyrazole derivatives () adopt a partially saturated conformation, reducing aromaticity but increasing conformational flexibility for target accommodation . The benzothiazole-containing compound () leverages extended aromatic systems for enhanced target affinity .

- Synthetic Routes : highlights the use of photoredox catalysis for pyrazole functionalization, a method adaptable to diverse substituents, while ’s chloro-substituted compound likely involves halogenation or coupling reactions .

Q & A

Basic: What are the common synthetic routes for 1-benzyl-N-methylpyrazole-4-carboxamide, and how are intermediates characterized?

Answer:

Synthesis typically involves cyclocondensation of precursors (e.g., ethyl acetoacetate with hydrazines) followed by functionalization steps like alkylation or amidation. Key steps include:

- Cyclocondensation: Reacting ketones with hydrazines to form the pyrazole core .

- Amination: Introducing the benzyl and methyl groups via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 60–80°C) .

- Purification: Flash column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate intermediates .

Characterization: - NMR spectroscopy (1H/13C) confirms regiochemistry and substituent placement .

- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

- TLC monitors reaction progress .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Answer:

- 1H/13C NMR: Identifies proton environments (e.g., benzyl CH2, pyrazole protons) and carbon backbone .

- High-resolution MS (HRMS): Confirms exact mass (e.g., [M+H]+ ion) and rules out impurities .

- Infrared (IR) spectroscopy: Detects functional groups like amide C=O stretches (~1650 cm⁻¹) .

- X-ray crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding networks .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DCE/HFIP mixtures) enhance reaction rates and selectivity .

- Catalyst use: Transition-metal catalysts (e.g., Ru complexes) improve cross-coupling efficiency .

- Temperature control: Lower temperatures (0–25°C) minimize side reactions during sensitive steps like amidation .

- Workup protocols: Sequential extraction (e.g., ethyl acetate/water) removes unreacted reagents .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Purity validation: Use HPLC (>95% purity) to exclude batch variability .

- Structural analogs: Compare activity of derivatives (e.g., fluorinated benzyl groups) to identify critical substituents .

- Assay standardization: Replicate assays under consistent conditions (e.g., pH, cell lines) to isolate variables .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:

- Substituent variation: Synthesize analogs with modified benzyl (e.g., electron-withdrawing groups) or methyl groups to assess impact on target binding .

- Enzyme assays: Test inhibition of kinases or receptors (e.g., IC50 determination) to correlate structural changes with potency .

- Computational docking: Model interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock .

Advanced: How can stability and solubility challenges be addressed for in vivo studies?

Answer:

- Stability studies: Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products .

- Solubility enhancement: Test co-solvents (e.g., PEG-400) or formulate as nanoparticles using solvent evaporation .

- Salt formation: Explore hydrochloride or mesylate salts to improve aqueous solubility .

Advanced: What methodologies are effective for resolving discrepancies in NMR or MS data across studies?

Answer:

- Deuterated solvent standardization: Use consistent solvents (e.g., DMSO-d6 vs. CDCl3) to avoid chemical shift variability .

- Cross-validation: Combine NMR with 2D techniques (COSY, HSQC) and MS/MS fragmentation for unambiguous assignment .

- Collaborative verification: Share raw data with third-party labs to confirm reproducibility .

Advanced: How does stereochemistry influence the biological activity of derivatives?

Answer:

- Chiral chromatography: Separate enantiomers using columns like Chiralpak IA/IB to test individual stereoisomers .

- Asymmetric synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) to synthesize enantiopure derivatives .

- Pharmacodynamic profiling: Compare in vitro activity (e.g., EC50) and pharmacokinetics (e.g., half-life) of enantiomers .

Advanced: What in silico tools are recommended for predicting target interactions?

Answer:

- Molecular docking: Use Schrödinger Suite or MOE to predict binding poses with targets (e.g., kinases, GPCRs) .

- MD simulations: Run GROMACS simulations to assess binding stability over time (≥100 ns trajectories) .

- ADMET prediction: Tools like SwissADME forecast absorption and toxicity profiles early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.